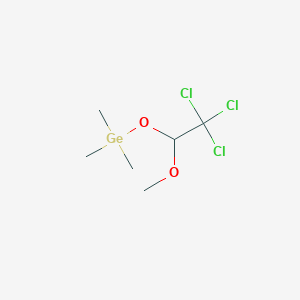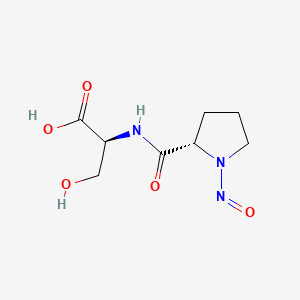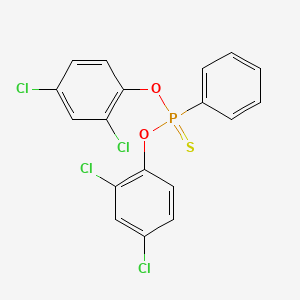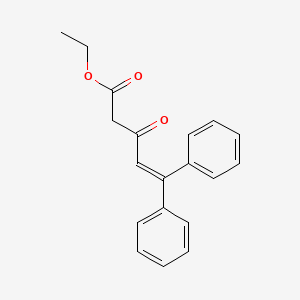![molecular formula C7H14F2O2Si B14386346 5-[Ethyl(difluoro)silyl]pentanoic acid CAS No. 89994-94-5](/img/structure/B14386346.png)
5-[Ethyl(difluoro)silyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Ethyl(difluoro)silyl]pentanoic acid: is a specialized organosilicon compound characterized by the presence of an ethyl group and two fluorine atoms attached to a silicon atom, which is further bonded to a pentanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Ethyl(difluoro)silyl]pentanoic acid typically involves the reaction of pentanoic acid derivatives with ethyl(difluoro)silane. The process may include steps such as:
Hydrosilylation: The addition of ethyl(difluoro)silane to a pentenoic acid derivative under the influence of a catalyst, such as platinum or rhodium complexes.
Oxidation: Conversion of the intermediate silyl compound to the corresponding silyl carboxylic acid using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes followed by oxidation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[Ethyl(difluoro)silyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium complexes for hydrosilylation.
Major Products:
Oxidation Products: Silyl esters, silyl ketones.
Reduction Products: Silyl alcohols.
Substitution Products: Various silyl derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: 5-[Ethyl(difluoro)silyl]pentanoic acid is used as a precursor in the synthesis of advanced materials, including polymers and coatings with enhanced properties such as hydrophobicity and thermal stability.
Biology: In biological research, this compound can be used to modify biomolecules, enhancing their stability and functionality for various applications, including drug delivery systems.
Medicine: The unique properties of this compound make it a candidate for developing novel pharmaceuticals, particularly in the design of drugs with improved bioavailability and targeted delivery.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties, such as resistance to degradation and improved performance under extreme conditions.
Mécanisme D'action
The mechanism of action of 5-[Ethyl(difluoro)silyl]pentanoic acid involves its interaction with molecular targets through its silicon and fluorine atoms. These interactions can influence various pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Structural Modification: The presence of silicon and fluorine can alter the structural properties of biomolecules, enhancing their stability and functionality.
Comparaison Avec Des Composés Similaires
- 5-[Methyl(difluoro)silyl]pentanoic acid
- 5-[Ethyl(trifluoro)silyl]pentanoic acid
- 5-[Ethyl(dichloro)silyl]pentanoic acid
Comparison:
- Uniqueness: 5-[Ethyl(difluoro)silyl]pentanoic acid is unique due to the presence of both ethyl and difluoro groups attached to the silicon atom, which imparts distinct chemical properties compared to its analogs.
- Reactivity: The difluoro groups enhance the compound’s reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.
- Applications: While similar compounds may share some applications, the unique combination of ethyl and difluoro groups in this compound provides advantages in terms of stability, reactivity, and functionality.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89994-94-5 |
|---|---|
Formule moléculaire |
C7H14F2O2Si |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
5-[ethyl(difluoro)silyl]pentanoic acid |
InChI |
InChI=1S/C7H14F2O2Si/c1-2-12(8,9)6-4-3-5-7(10)11/h2-6H2,1H3,(H,10,11) |
Clé InChI |
GOQOYDXVNYLDQS-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CCCCC(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)


![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)

![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)

![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)

